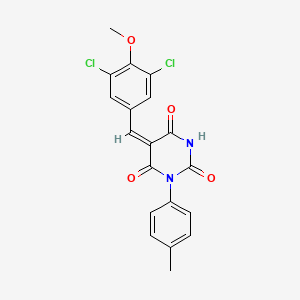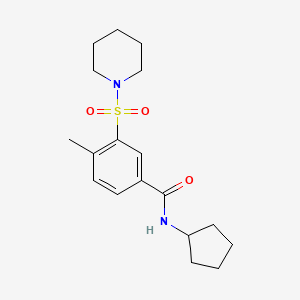
N'-(4-methyl-2-quinolinyl)-2-furohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(4-methyl-2-quinolinyl)-2-furohydrazide, also known as MQFH, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a furohydrazide derivative of 4-methylquinoline, and its unique chemical structure has made it a popular choice for a variety of research applications.
Mecanismo De Acción
The mechanism of action of N'-(4-methyl-2-quinolinyl)-2-furohydrazide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to a variety of physiological effects, including the suppression of inflammation and the inhibition of tumor growth.
Biochemical and Physiological Effects
N'-(4-methyl-2-quinolinyl)-2-furohydrazide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of cancer cells, including breast, lung, and colon cancer cells. It has also been shown to have antimicrobial properties, making it a potential candidate for the treatment of bacterial and fungal infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N'-(4-methyl-2-quinolinyl)-2-furohydrazide in lab experiments is its unique chemical structure, which allows it to interact with a variety of enzymes and proteins in the body. However, one limitation of using N'-(4-methyl-2-quinolinyl)-2-furohydrazide is its potential toxicity, which can limit its use in certain types of experiments.
Direcciones Futuras
There are many potential future directions for research involving N'-(4-methyl-2-quinolinyl)-2-furohydrazide. Some possible areas of focus include:
1. Further studies of the mechanism of action of N'-(4-methyl-2-quinolinyl)-2-furohydrazide, in order to better understand how it interacts with enzymes and proteins in the body.
2. Development of new drugs and therapies based on the chemical structure of N'-(4-methyl-2-quinolinyl)-2-furohydrazide, in order to take advantage of its unique properties.
3. Studies of the potential toxicity of N'-(4-methyl-2-quinolinyl)-2-furohydrazide, in order to determine the safe dosage levels for use in humans.
4. Exploration of the potential applications of N'-(4-methyl-2-quinolinyl)-2-furohydrazide in the treatment of bacterial and fungal infections, as well as other diseases and conditions.
In conclusion, N'-(4-methyl-2-quinolinyl)-2-furohydrazide is a promising chemical compound that has been extensively studied for its potential applications in scientific research. Its unique chemical structure and variety of physiological effects make it a promising candidate for the development of new drugs and therapies. With further research, N'-(4-methyl-2-quinolinyl)-2-furohydrazide may prove to be an important tool in the fight against a variety of diseases and conditions.
Métodos De Síntesis
The synthesis of N'-(4-methyl-2-quinolinyl)-2-furohydrazide involves the reaction of 4-methyl-2-quinolinecarboxylic acid with hydrazine hydrate and furfural in the presence of a catalyst. This reaction results in the formation of N'-(4-methyl-2-quinolinyl)-2-furohydrazide as a yellow crystalline solid.
Aplicaciones Científicas De Investigación
N'-(4-methyl-2-quinolinyl)-2-furohydrazide has been extensively studied for its potential applications in scientific research. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties, making it a promising candidate for the development of new drugs and therapies.
Propiedades
IUPAC Name |
N'-(4-methylquinolin-2-yl)furan-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-10-9-14(16-12-6-3-2-5-11(10)12)17-18-15(19)13-7-4-8-20-13/h2-9H,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETZDYCMGLIYEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)NNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-methylquinolin-2-yl)furan-2-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-cyclohexyl-N-phenyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carbothioamide](/img/structure/B5061272.png)

![1-(3,5-dimethylphenyl)-5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5061290.png)
![methyl 5-benzyl-4-methyl-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5061299.png)

![2-bromo-N-[(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5061321.png)
![2-chloro-3-[(2,6-dimethylcyclohexyl)amino]naphthoquinone](/img/structure/B5061323.png)
![1-[2-(4-chlorophenyl)ethyl]-N-[(3-isopropyl-5-isoxazolyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5061339.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide](/img/structure/B5061345.png)
![N-[phenyl(4-pyridinyl)methyl]-1-propanamine](/img/structure/B5061353.png)